(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonylamino)-3-methylbutanoic acid
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Overview
Description
(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonylamino)-3-methylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a sulfonylamino group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonylamino)-3-methylbutanoic acid typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Sulfonyl Group: Sulfonylation of the benzodioxin ring is carried out using sulfonyl chlorides in the presence of a base such as pyridine.
Amino Acid Coupling: The sulfonylated benzodioxin is then coupled with an appropriate amino acid derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: with careful control of temperature and reaction times.
Purification steps: such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The benzodioxin ring can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a synthetic intermediate.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical agent due to its unique structure.
- Potential applications in drug design and development, particularly in targeting specific enzymes or receptors.
Industry:
- Could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonylamino)-3-methylbutanoic acid would depend on its specific biological target. Generally, compounds with sulfonylamino groups can interact with enzymes or receptors through hydrogen bonding and electrostatic interactions, potentially inhibiting or modulating their activity. The benzodioxin ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylamino)-3-methylbutanoic acid: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonylamino)-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.
Uniqueness:
- The presence of both the benzodioxin ring and the sulfonylamino group in (2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonylamino)-3-methylbutanoic acid makes it unique in terms of its potential reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-ylsulfonylamino)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-8(2)11(13(15)16)14-21(17,18)10-5-3-4-9-12(10)20-7-6-19-9/h3-5,8,11,14H,6-7H2,1-2H3,(H,15,16)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIAVCLYMQWTJA-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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